
Dope-nhs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a hydrophobic chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized for conjugating targeting peptides into the membrane of exosomes, which are nano-sized vesicles secreted by cells for intercellular communication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amine groups to form stable amide bonds.
Hydrolysis: In aqueous environments, the N-hydroxysuccinimide ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane.
Hydrolysis: This reaction occurs in the presence of water or aqueous buffers.
Major Products Formed
Substitution Reactions: The major product is an amide bond between the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and the amine group of the target molecule.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of lipid-based nanoparticles for drug delivery.
Biology: It facilitates the conjugation of peptides and proteins to lipid membranes, aiding in the study of membrane protein interactions.
Medicine: It is employed in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: It is used in the production of liposomal formulations for various therapeutic applications .
Mecanismo De Acción
The primary mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the formation of stable amide bonds with primary amines. This reaction facilitates the conjugation of targeting peptides or proteins to lipid membranes, enhancing the specificity and efficacy of drug delivery systems. The molecular targets include membrane proteins and receptors, which are crucial for the targeted delivery of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposomal formulations.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A helper lipid used in gene therapy and drug delivery.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for conjugating targeting peptides to lipid membranes. This property distinguishes it from other similar compounds like 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which do not possess the N-hydroxysuccinimide ester functionality .
Propiedades
Fórmula molecular |
C50H87N2O13P |
|---|---|
Peso molecular |
955.2 g/mol |
Nombre IUPAC |
[(2R)-3-[2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1 |
Clave InChI |
KYRHEEQOOWZTRX-OHRCZFALSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


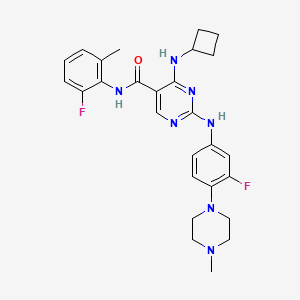
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
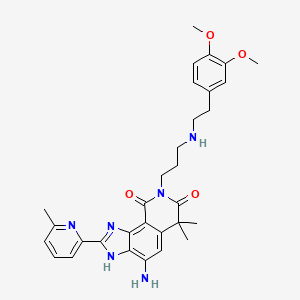
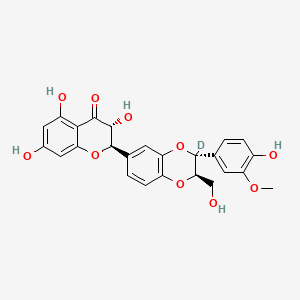
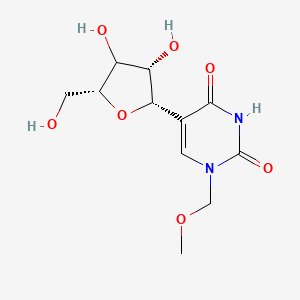

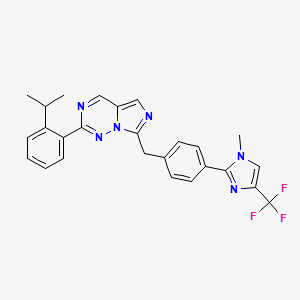
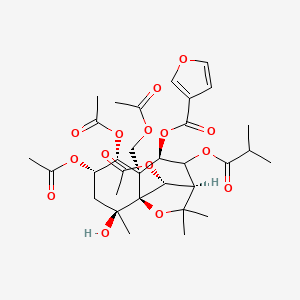
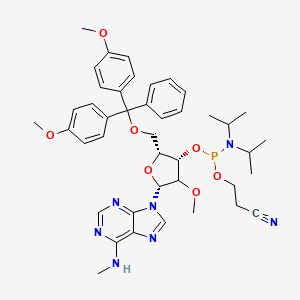
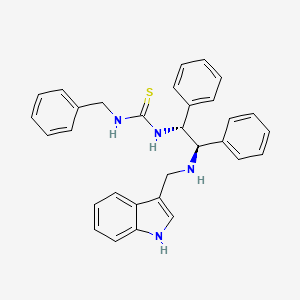


![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
